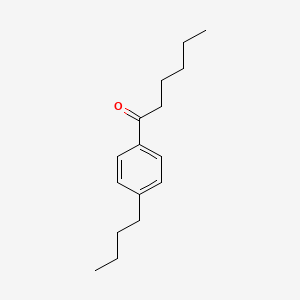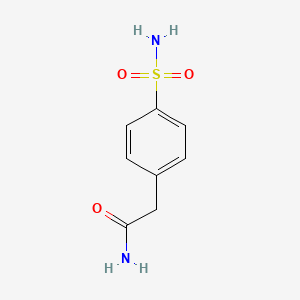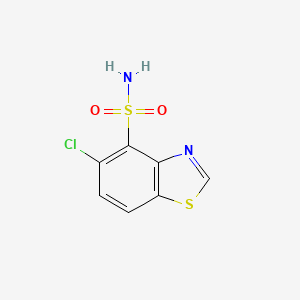
2-Methyl-6-nitrobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-nitrobenzene-1-sulfonamide is an organic compound characterized by a benzene ring substituted with a methyl group, a nitro group, and a sulfonamide group
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis begins with the nitration of 2-methylbenzene (toluene) using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces a nitro group at the meta position relative to the methyl group, yielding 2-methyl-6-nitrobenzene.
Sulfonation: The nitrated product is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. This step introduces the sulfonyl chloride group.
Amination: Finally, the sulfonyl chloride intermediate is treated with ammonia or an amine to form the sulfonamide group, resulting in this compound.
Industrial Production Methods: Industrial production typically follows similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products:
Reduction: 2-Methyl-6-aminobenzene-1-sulfonamide.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Oxidation: 2-Carboxy-6-nitrobenzene-1-sulfonamide.
科学的研究の応用
2-Methyl-6-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those targeting enzymes like carbonic anhydrases.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
作用機序
The mechanism by which 2-methyl-6-nitrobenzene-1-sulfonamide exerts its effects often involves the interaction of its sulfonamide group with biological targets. For instance, in enzyme inhibition, the sulfonamide group can coordinate with metal ions in the active site of enzymes, disrupting their normal function. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.
類似化合物との比較
2-Methyl-5-nitrobenzene-1-sulfonamide: Similar structure but with the nitro group in a different position, affecting its reactivity and biological activity.
2-Methyl-4-nitrobenzene-1-sulfonamide: Another positional isomer with distinct chemical properties.
2-Methyl-3-nitrobenzene-1-sulfonamide: Differing in the position of the nitro group, leading to variations in its chemical behavior.
Uniqueness: 2-Methyl-6-nitrobenzene-1-sulfonamide is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with biological targets. This positional specificity can result in different pharmacological profiles and industrial applications compared to its isomers.
特性
IUPAC Name |
2-methyl-6-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-5-3-2-4-6(9(10)11)7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJVDTBCPCLEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-[(dimethylamino)methyl]aniline](/img/structure/B7870258.png)
![1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine](/img/structure/B7870265.png)






![4-[(Isopropylsulfamoyl)methyl]benzoic acid](/img/structure/B7870312.png)
![2-[Ethyl-(4-methoxy-benzyl)-amino]-ethanol](/img/structure/B7870321.png)


